molecular formula C12H19NO4 B2977334 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid CAS No. 1613292-78-6

5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B2977334
CAS No.: 1613292-78-6
M. Wt: 241.287
InChI Key: FNDGXENFODBXTL-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . The tert-butyloxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1 .


Chemical Reactions Analysis

The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthetic Routes and Chemical Space Exploration

Meyers et al. (2009) detail efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility for further selective derivations, offering a pathway to novel compounds that access chemical space complementary to traditional piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009). This research underscores the compound's significance in creating diverse molecular architectures.

Drug Design and Biochemistry Applications

Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (D. Radchenko, O. Grygorenko, I. Komarov, 2010). These contributions highlight the potential for creating novel therapeutics and biochemical tools.

Protective Group Chemistry

The development of new reagents for introducing Boc protecting groups to amines showcases the relevance of 5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid derivatives in simplifying the synthesis of N-Boc-amino acids. Rao et al. (2017) introduced a solid, stable reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), as a better alternative for preparing N-Boc-amino acids, demonstrating improvements in yield, purity, and handling over traditional methods (B. L. Maheswara Rao, Shaik Nowshuddin, A. Jha, M. Divi, M. A. N. Rao, 2017).

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-6-12(4-5-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGXENFODBXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613292-78-6
Record name 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
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